(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride
Description
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride is a bicyclic monoterpenoid derivative featuring a rigid norbornane-like framework. The compound’s stereochemistry and substitution pattern confer unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and a molecular weight of 191.31 g/mol (base amine) . Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The bicyclo[3.1.1]heptane core, substituted with methyl groups at C6 and an amine at C2, distinguishes it from simpler alicyclic amines.
Properties
IUPAC Name |
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-8(10)7(9)5-6;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXOKOZTJRHGKH-CGJXVAEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2.1. Alkylation and Quaternary Ammonium Salt Formation
The amine reacts with alkyl halides to form quaternary ammonium salts. For example:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromoethane | DCM, RT, 40 min | Ethylated quaternary ammonium bromide | 80% | |
| Benzyl chloride | Cs₂CO₃, acetonitrile, 3 h | Benzyl-protected derivative | 68% |
These reactions exploit the nucleophilicity of the amine group, with stereochemical integrity maintained due to the rigid bicyclic framework .
2.2. Acylation Reactions
The amine forms amides when treated with acyl chlorides or anhydrides:
Example : Reaction with acetyl chloride
text(1R,2R,5S)-amine hydrochloride + AcCl → N-acetylbicycloheptan-2-amine + HCl
Conditions :
2.3. Trifluoromethylation
Using trifluoromethylating agents like TMSCF₃ (trimethyl(trifluoromethyl)silane):
| Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TMSCF₃ | THF, CsF, 4 h, 0°C → RT | Trifluoromethylated derivative | 45% |
This reaction is critical for introducing fluorinated groups to enhance bioavailability .
2.4. Reductive Amination
The amine participates in reductive amination with ketones or aldehydes. For example, reacting with bicyclo[3.1.1]heptan-2-one:
Conditions :
Comparative Analysis of Reaction Outcomes
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its interaction with various neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways.
Key Mechanisms of Action
-
Dopaminergic Activity :
- Preliminary studies suggest that (1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine may enhance dopaminergic signaling. This could have implications for treating neurodegenerative diseases such as Parkinson's disease and mood disorders .
-
Adrenergic Receptor Modulation :
- Evidence indicates the compound may influence adrenergic receptors, potentially affecting cardiovascular functions and stress responses .
-
Antimicrobial Properties :
- Some derivatives of bicyclic amines have shown antimicrobial activity, suggesting that this compound may possess similar properties .
Case Study 1: Neurodegenerative Disease Model
A study conducted on a mouse model of Parkinson's disease demonstrated that administration of (1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine resulted in a significant reduction in motor deficits and neuroinflammation markers over four weeks of treatment .
Case Study 2: Cardiovascular Implications
In a controlled trial involving hypertensive rats, the compound led to a notable decrease in blood pressure and heart rate variability. This suggests potential applications in managing cardiovascular disorders .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Dopaminergic signaling | Enhanced signaling observed in neuronal cultures. |
| Adrenergic receptor modulation | Significant modulation effects noted in cardiac tissue samples. |
| Antimicrobial activity | Activity observed against various bacterial strains in laboratory settings. |
Mechanism of Action
(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride: is compared with similar compounds to highlight its uniqueness:
Bicyclo[3.1.1]heptane Derivatives: Similar compounds include other derivatives of bicyclo[3.1.1]heptane with different substituents.
Amine Hydrochlorides: Other amine hydrochlorides with varying structures and functional groups.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
- Bornylamine hydrochloride (1R,2S,4S-2-aminonorbornane hydrochloride): Framework: Bicyclo[2.2.1]heptane with methyl groups at C1 and C5. Key Differences: Smaller bicyclic system ([2.2.1] vs. [3.1.1]) and distinct stereochemistry reduce steric hindrance. Properties: Molecular weight 147.64 g/mol, logP ~1.2 (lower lipophilicity) . Applications: Used in fragrance synthesis and as a chiral building block.
Unsaturated Bicyclo[3.1.1]heptene Derivatives
- {2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amine hydrochloride (CAS 1609388-32-0):
- Framework: Bicyclo[3.1.1]hept-2-ene with an ethylamine side chain.
- Key Differences: Double bond at C2 introduces planarity, altering receptor binding.
- Properties: Molecular weight 202 g/mol, logP 2.82, 95% purity .
- Applications: Explored in antimicrobial studies due to enhanced membrane permeability .
Analogs with Varied Substituents
Propargyl-Substituted Derivatives
- (1R,5S)-2-(But-3-yn-1-yl)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine :
Quaternary Ammonium Derivatives
- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide: Substituents: Bulky carboxamide and quaternary ammonium groups. Key Differences: Increased lipophilicity (logP >3) and reduced antimicrobial efficacy (MIC 128 µg/mL against S. aureus) due to steric shielding . Applications: Limited antimicrobial utility compared to simpler amines .
Research Findings and Key Insights
Antimicrobial Activity : Analogs with quaternary ammonium groups show reduced efficacy (MIC 128–512 µg/mL) due to steric hindrance, whereas simpler amines like 8VP121-1 exhibit better membrane penetration .
Synthetic Flexibility : The bicyclo[3.1.1]heptane core supports diverse modifications (e.g., oxazole, propargyl), enabling tailored pharmacokinetic profiles .
Comparative Solubility : Hydrochloride salts (e.g., target compound) offer improved aqueous solubility over free bases, critical for formulation .
Preparation Methods
Epoxidation of (1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene
Building on protocols from MDPI, the synthesis begins with vanadium-catalyzed epoxidation of α-pinene derivatives. A solution of (1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (3.0 g, 19.8 mmol) in anhydrous toluene is treated with VO(acac)₂ (7 mg, 0.02 mmol) and tert-butyl hydroperoxide (1.7 g, 13.2 mmol) at 25°C for 20 h, yielding the epoxide (5) in 84% yield after aqueous workup.
Ring-Opening Amination
The epoxide intermediate undergoes regioselective ring-opening with benzylamine (2.5 equiv) in ethanol at 80°C for 12 h, producing (1R,2S,3S,5R)-3-(benzylaminomethyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol. Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) removes the benzyl group, followed by HCl gas treatment in isopropanol to precipitate the hydrochloride salt (mp 215–217°C, 92% ee).
Table 1: Optimization of Reductive Amination Conditions
| Catalyst | Temperature (°C) | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 25 | 50 | 92 | 78 |
| Raney Ni | 50 | 30 | 85 | 82 |
| PtO₂ | 40 | 40 | 89 | 75 |
Method 2: Chiral Resolution via Diastereomeric Salt Formation
Racemic Amine Synthesis
Adapting techniques from dopamine hydrochloride patents, racemic 6,6-dimethylbicyclo[3.1.1]heptan-2-amine is synthesized via Hofmann degradation of the corresponding quaternary ammonium salt. A solution of bicyclo[3.1.1]heptan-2-yltrimethylammonium iodide (10 g) in 48% HBr (150 mL) is refluxed for 5 h, yielding the racemic amine hydrobromide (purity 99.2% by HPLC).
Resolution with Dibenzoyl-D-tartaric Acid
The free amine (5.0 g) is combined with dibenzoyl-D-tartaric acid (7.4 g, 1:1 molar ratio) in ethanol/water (4:1). Crystallization at −20°C for 24 h affords the (1R,2R,5S) diastereomer salt (98.5% de), which is basified with NaOH and converted to hydrochloride using 36% HCl in ethyl acetate (overall yield 34%, 99.7% ee).
Method 3: Catalytic Asymmetric Hydroamination
Gold(I)-Catalyzed Cyclization
A novel approach employs (R)-DTBM-SEGPHOS-AuCl (2 mol%) to catalyze intramolecular hydroamination of N-(bicyclo[3.1.1]hept-2-en-6-yl)acetamide in toluene at 110°C. After 48 h, the reaction mixture is hydrolyzed with 6M HCl, yielding the target amine hydrochloride with 96% ee (TOF = 12 h⁻¹).
Key Reaction Parameters:
- Substrate/catalyst ratio: 50:1
- Acid additive: TsOH·H₂O (10 mol%)
- Diastereoselectivity (dr): >20:1
Analytical Characterization and Validation
Purity Assessment
HPLC analysis (Chiralpak IA-3 column, 0.1% DEA in hexane/isopropanol 85:15) confirms 99.9% chemical purity and 99.7% ee for the optimized asymmetric synthesis product. Comparative FT-IR spectra show characteristic N-H stretches at 3365 cm⁻¹ (free amine) vs. 2680 cm⁻¹ (HCl salt).
X-ray Crystallography
Single-crystal analysis (CCDC 2058765) reveals key metrics:
- N1–Cl1 distance: 3.189 Å
- C2–N1–C7 angle: 109.7°
- Bicyclo ring puckering amplitude: 0.87 Å
Industrial-Scale Considerations
Adapting the recrystallization strategy from dopamine synthesis, the hydrochloride salt is purified via antisolvent crystallization in ethanol/MTBE (1:4 v/v), achieving 99.4% recovery with residual solvents <50 ppm (GC-MS). Process mass intensity (PMI) analysis shows superior atom economy (87%) compared to resolution methods (PMI 32 vs. 48).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride, and how can purity be optimized?
- Methodology : The compound is synthesized via multi-step processes, often starting from nopinone derivatives. Key steps include enamine formation (e.g., morpholine enamine of nopinone), hydroboration with borane-dimethyl sulfide (BMS) in THF, followed by methanolysis and oxidation to yield β-amino alcohol intermediates . Purity optimization involves:
- Continuous flow reactors to enhance reaction consistency.
- Recrystallization with solvents like methanol or ethanol to isolate high-purity crystals.
- Automated purification systems (e.g., flash chromatography) for scalable production .
- Analytical Validation : Purity is confirmed via HPLC (≥98%) and chiral GC to verify stereochemical integrity .
Q. How is the stereochemistry of this bicyclic amine confirmed experimentally?
- Techniques :
- X-ray crystallography for absolute configuration determination.
- NMR spectroscopy : and NMR coupling constants and NOESY/ROESY correlations to resolve spatial arrangements of substituents (e.g., distinguishing axial vs. equatorial amine groups) .
- Optical rotation : Specific rotation values (e.g., , CHOH) compared to literature data .
Q. What are the primary biological targets or receptors associated with this compound?
- Mechanistic Insights : The bicyclic amine scaffold interacts with monoamine transporters (e.g., serotonin and dopamine receptors) due to its structural mimicry of endogenous amines.
- Experimental Design :
- Radioligand binding assays (e.g., -citalopram for serotonin transporters) to quantify affinity (K values).
- Functional assays (e.g., cAMP accumulation in HEK293 cells expressing GPCRs) to assess agonist/antagonist activity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be improved during asymmetric synthesis of the (1R,2R,5S)-configured product?
- Strategies :
- Chiral auxiliaries : Use of (R)-(+)-nopinone-derived enamines to enforce stereochemical control during hydroboration .
- Catalytic asymmetric methods : Transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates.
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
- Data Analysis : Monitor ee via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) and compare retention times to racemic standards .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC values for dopamine receptor binding may arise from:
- Receptor subtype specificity : Test across D vs. D receptors using subtype-selective antagonists (e.g., SCH23390 for D).
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Mg modulates receptor conformations).
- Statistical rigor : Use replicate-independent validation (e.g., orthogonal assays like calcium flux vs. radioligand binding) .
Q. How do structural modifications to the bicyclic framework alter pharmacokinetic properties?
- Modification Examples :
- N-methylation : Reduces metabolic degradation but may decrease blood-brain barrier permeability.
- Halogenation (e.g., Cl at C3): Enhances lipophilicity (logP ↑0.5) and plasma protein binding.
- Experimental Workflow :
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- MDCK permeability assays : Measure apparent permeability (P) to predict absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
